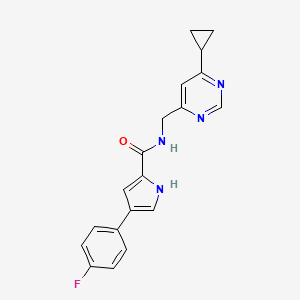

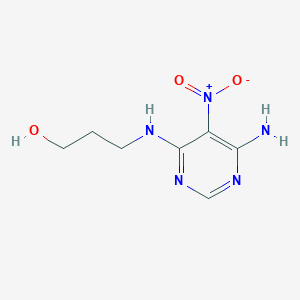

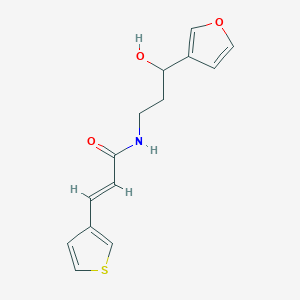

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylamide and has been synthesized through various methods.

Applications De Recherche Scientifique

Mitigating Toxic Compounds in Food

Acrylamide and furanic compounds, including furan and 5-hydroxymethylfurfural (HMF), are known to form in heat-treated foods and are considered toxic, potentially carcinogenic to humans. Research has focused on understanding their formation, toxicity, and detection, as well as strategies to reduce their levels in foods to decrease consumer intake. Technological measures like the use of asparaginase and thermal input reduction, and removal interventions such as vacuum treatment, are explored to mitigate these compounds' presence in food products (Anese et al., 2013).

Inhibition of SARS Coronavirus Helicase

A novel chemical compound closely related to the query was found to suppress the enzymatic activities of SARS coronavirus helicase, showcasing potential antiviral applications. The compound was evaluated using ATP hydrolysis and double-stranded DNA unwinding assays, demonstrating significant inhibitory effects without notable cytotoxicity, which suggests its potential development as a SARS coronavirus inhibitor (Lee et al., 2017).

Cyclization Reactions for Novel Organic Compounds

Research into the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates has shown that these compounds can form various dihydrothiopyrano and dihydrothieno furan systems, depending on the substituents' location. Such cyclization reactions are critical for synthesizing new organic materials with potential applications in pharmaceuticals and material science (Pevzner, 2021).

Photoresponsive Polymeric Materials

Acrylamide derivatives have been used to create photoresponsive polymeric materials, demonstrating how modifications to the acrylamide structure can lead to polymers with unique properties such as thermosensitivity and pH-sensitivity. These materials have applications in drug delivery systems, environmental sensing, and as smart materials for various technological applications (Fleischmann et al., 2013).

Synthesis and Characterization for Corrosion Inhibition

Acrylamide derivatives have also been investigated for their potential as corrosion inhibitors. These compounds can offer protection for metals in acidic environments, demonstrating the versatility of acrylamide derivatives in industrial applications. Such research indicates the potential for developing new materials that can enhance the longevity and durability of metal products in various industrial sectors (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(12-4-7-18-9-12)3-6-15-14(17)2-1-11-5-8-19-10-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUNRCSNZSLTJW-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CCNC(=O)C=CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1C(CCNC(=O)/C=C/C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-(furan-3-yl)-3-hydroxypropyl)-3-(thiophen-3-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2688567.png)